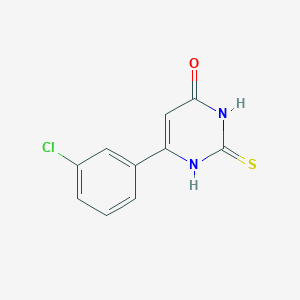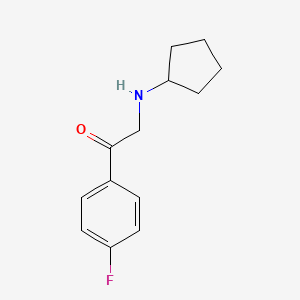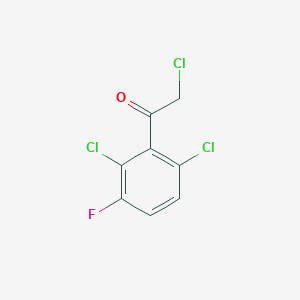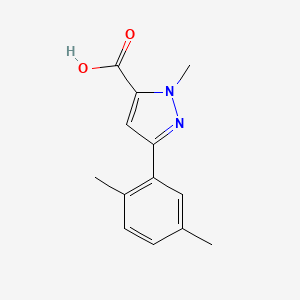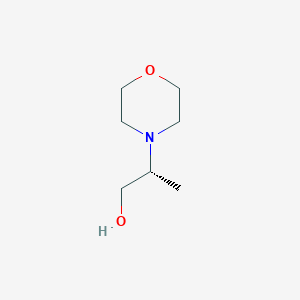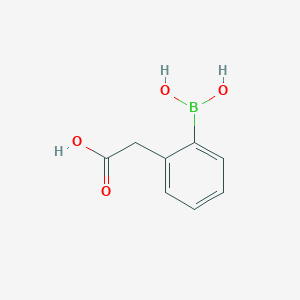
2-(2-Boronophenyl)acetic acid
Vue d'ensemble
Description
2-(2-Boronophenyl)acetic acid is a chemical compound with the molecular formula C8H9BO4 . It is also known as 2-(carboxymethyl)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of 2-(2-Boronophenyl)acetic acid consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) attached to a boron atom and an acetic acid group . The boron atom is capable of forming stable covalent bonds with other atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Boronophenyl)acetic acid are not available, boronic acids in general are known to undergo several types of reactions. These include ligand exchange reactions, condensation with compounds containing hydroxyl groups, and Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique
Chromatographic Analysis : A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in human blood and urine using gas-liquid chromatography was developed. This method is suitable for pharmacokinetics studies and clinical monitoring (Guilford et al., 1980).
Catalysis in Organic Synthesis : Tris(pentafluorophenyl)boron, a compound related to boronophenylacetic acids, acts as an efficient catalyst in various organic reactions such as aldol-type and Michael reactions, highlighting the role of boron compounds in facilitating chemical transformations (Ishihara et al., 1995).
Palladium-Catalyzed Annulation : Palladium(II) catalyzes the annulation of alkynes with methyl 2-boronobenzoate and (2-boronophenyl)acetate, a process that can be used for synthesizing complex organic molecules (Tsukamoto & Kondo, 2007).
Biomolecular Recognition : Terphenylboronic acid derivatives, which are related to boronophenylacetic acids, have been shown to selectively recognize alpha and beta anomers of 2-deoxyribofuranosides, demonstrating the potential of these compounds in stereochemistry control and molecular recognition (Yamashita et al., 1996).
Boronic Acid-Catalyzed Reactions : Boronic acid has been used to accelerate three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, highlighting its role in facilitating complex organic synthesis (Das et al., 2017).
Propriétés
IUPAC Name |
2-(2-boronophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYROWFNLFPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681515 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Boronophenyl)acetic acid | |
CAS RN |
1001108-64-0 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
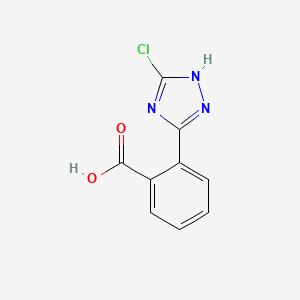
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
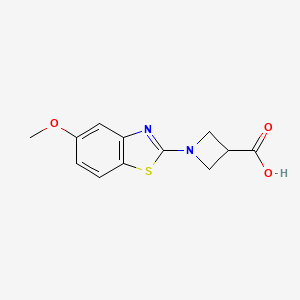
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
